![molecular formula C14H12FN5O B2355650 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795297-07-2](/img/structure/B2355650.png)

1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

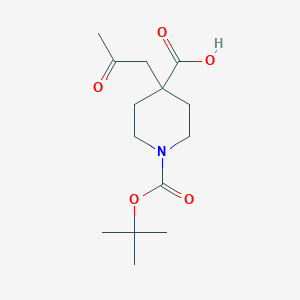

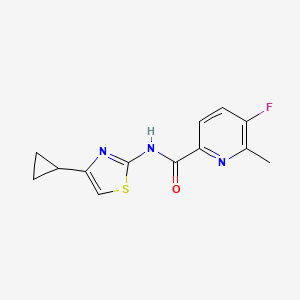

The compound “1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is a chemical compound with a complex structure. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyridine, an important core of nitrogen ring junction heterocyclic compounds, has been synthesized using novel and uncomplicated methods . Another study reported the synthesis of novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one and 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine amine derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its constituent groups. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. A study has reported that kinase inhibitors, which have a different arrangement of substituents compared to the more common 1,2-diarylheterocycle based molecules, have been discovered .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .Scientific Research Applications

Phosphodiesterase 1 (PDE1) Inhibitors

1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is part of a diverse set of compounds showing potent inhibition of Phosphodiesterase 1 (PDE1). These compounds, including ITI-214, have potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease, as well as other central nervous system disorders (Li et al., 2016).

Positron Emission Tomography (PET) Imaging Agents

Derivatives of 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea have been explored for their potential as PET imaging agents for tumor detection. The study of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives indicates their viability in tumor imaging with PET, highlighting their importance in cancer research and diagnosis (Xu et al., 2012).

Translocator Protein Imaging

Compounds within the 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea framework, like DPA-714, are used for imaging the translocator protein (18 kDa) with PET. This is crucial for understanding and diagnosing various neurological conditions (Dollé et al., 2008).

Development of Functional Fluorophores

These compounds have been utilized as intermediates in synthesizing novel functional fluorophores. This application is significant in developing fluorescent probes for biological and environmental analysis (Castillo et al., 2018).

Receptor Tyrosine Kinase Inhibitors

They are part of the discovery of 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors. These inhibitors show potential in treating diseases related to vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases (Frey et al., 2008).

Psoriasis Treatment

Structural optimization of pyrazolo[3,4-d]pyrimidine derivatives, related to 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. One such compound showed promising activity in a psoriatic animal model, indicating potential as a psoriasis treatment (Li et al., 2016).

Future Directions

properties

IUPAC Name |

1-(2-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)18-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCFGJPHKZSZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)

![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)

![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)